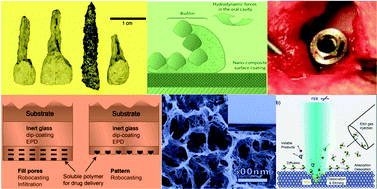A review of nanostructured surfaces and materials for dental implants: surface coating, patterning and functionalization for improved performance
Biomaterials Science Pub Date: 2018-04-17 DOI: 10.1039/C8BM00021B
Abstract
The emerging field of nanostructured implants has enormous scope in the areas of medical science and dental implants. Surface nanofeatures provide significant potential solutions to medical problems by the introduction of better biomaterials, improved implant design, and surface engineering techniques such as coating, patterning, functionalization and molecular grafting at the nanoscale. This review is of an interdisciplinary nature, addressing the history and development of dental implants and the emerging area of nanotechnology in dental implants. After a brief introduction to nanotechnology in dental implants and the main classes of dental implants, an overview of different types of nanomaterials (i.e. metals, metal oxides, ceramics, polymers and hydrides) used in dental implant together with their unique properties, the influence of elemental compositions, and surface morphologies and possible applications are presented from a chemical point of view. In the core of this review, the dental implant materials, physical and chemical fabrication techniques and the role of nanotechnology in achieving ideal dental implants have been discussed. Finally, the critical parameters in dental implant design and available data on the current dental implant surfaces that use nanotopography in clinical dentistry have been discussed.


Recommended Literature
- [1] Synthesis, crystal structures, and luminescence properties of seven tripodal imidazole-based Zn/Cd(ii) coordination polymers induced by tricarboxylates†
- [2] Click chemistry-assisted synthesis of triazolo linked podophyllotoxin conjugates as tubulin polymerization inhibitors†
- [3] The effect of spacer chain length on ion binding to bidentate α,ω-diamines: Contrasting ordering for H+ and Li+ ion affinities†
- [4] Development of a method for the sampling and analysis of nickel and inorganic compounds of nickel in workplace air using atomic absorption spectrometry
- [5] Back cover
- [6] Efficient hydrolysis of cellulose into glucose over sulfonated polynaphthalene (SPN) and rapid determination of glucose using positive corona discharge ion mobility spectrometry†
- [7] One-step bioengineering of magnetic nanoparticles via a surface diazo transfer/azide–alkyne click reaction sequence†
- [8] Pd supported N-doped CeO2 as an efficient hydrogen oxidation reaction catalyst in PEMFC†
- [9] Hydroxyapatite doped CeO2 nanoparticles: impact on biocompatibility and dye adsorption properties†
- [10] Zwitterionic π-radical involving EDT-TTF-imidazole and F4TCNQ: redox properties and self-assembled structure by hydrogen-bonds and multiple S⋯S interactions†

Journal Name:Biomaterials Science
Research Products
-
CAS no.: 118290-05-4
-
CAS no.: 14517-44-3









